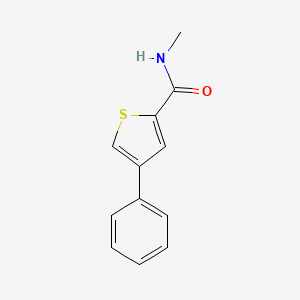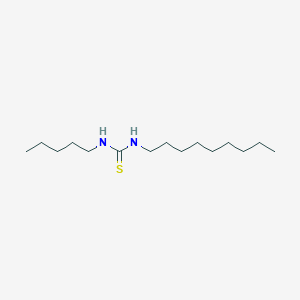![molecular formula C13H15N5O3 B14525807 8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62484-02-0](/img/structure/B14525807.png)
8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one typically involves multiple steps. One common synthetic route includes the reaction of a quinazoline derivative with butoxy and methoxy substituents under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where substituents on the quinazoline ring are replaced by other functional groups.
Common reagents and conditions used in these reactions include solvents like methanol and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their potential use in treating diseases like cancer and malaria.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and pathways that are crucial for the survival and proliferation of cancer cells. The compound induces cell cycle arrest and apoptosis, leading to the death of cancer cells .
Comparison with Similar Compounds
8-Butoxy-7-methoxytetrazolo[1,5-a]quinazolin-5(1H)-one can be compared with other quinazoline derivatives such as:
4,6,7-Trisubstituted quinazoline derivatives: These compounds also exhibit antitumor activity but differ in their substituent groups and specific biological targets.
Benzothiazole-containing quinazoline derivatives: These have shown potent activity against different cancer cell lines and are being studied for their therapeutic potential.
Properties
CAS No. |
62484-02-0 |
|---|---|
Molecular Formula |
C13H15N5O3 |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
8-butoxy-7-methoxy-4H-tetrazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C13H15N5O3/c1-3-4-5-21-11-7-9-8(6-10(11)20-2)12(19)14-13-15-16-17-18(9)13/h6-7H,3-5H2,1-2H3,(H,14,15,17,19) |
InChI Key |
HVKMVKIFHQCYED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)N3C(=NN=N3)NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


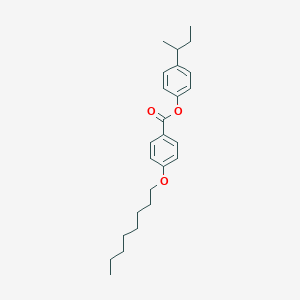
![1H-Pyrrole, 2-[(trifluoromethyl)thio]-](/img/structure/B14525749.png)
![N-[(1E)-2,2-Dichloroethylidene]acetamide](/img/structure/B14525754.png)
![Hexadecyl(methyl)[(triethoxysilyl)methyl]sulfanium chloride](/img/structure/B14525762.png)
![Pyridinium, 1-[2-[(2-methoxyphenyl)amino]-2-oxoethyl]-, chloride](/img/structure/B14525763.png)
![3-[Methyl(5-oxo-5H-benzo[a]phenoxazin-9-yl)amino]propanenitrile](/img/structure/B14525769.png)
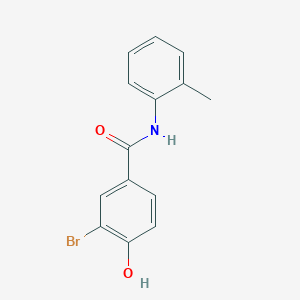
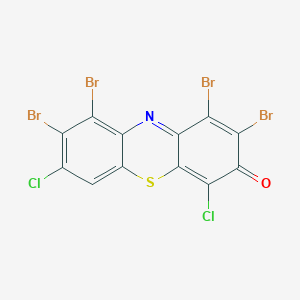
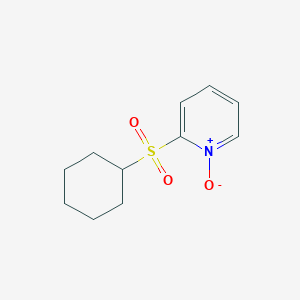
![2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclooctan-1-one](/img/structure/B14525798.png)
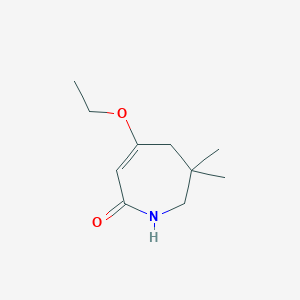
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-L-proline](/img/structure/B14525814.png)
